4-Chloro-6-[4-(4-fluorophenyl)piperazin-1-yl]pyrimidin-2-amine
Overview
Description
4-Chloro-6-[4-(4-fluorophenyl)piperazin-1-yl]pyrimidin-2-amine is a chemical compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a pyrimidine ring substituted with a chloro group at the 4-position and a piperazine ring substituted with a fluorophenyl group at the 1-position. Pyrimidine derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for the development of therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-[4-(4-fluorophenyl)piperazin-1-yl]pyrimidin-2-amine typically involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a cyclization reaction involving appropriate precursors such as 2,4-dichloropyrimidine and an amine.
Substitution Reaction: The chloro group at the 4-position of the pyrimidine ring is substituted with a piperazine derivative. This step often involves the use of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF).
Introduction of the Fluorophenyl Group: The final step involves the introduction of the fluorophenyl group to the piperazine ring. This can be achieved through a nucleophilic substitution reaction using 4-fluorobenzyl chloride and the piperazine derivative.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-[4-(4-fluorophenyl)piperazin-1-yl]pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Potassium carbonate (K2CO3) in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
4-Chloro-6-[4-(4-fluorophenyl)piperazin-1-yl]pyrimidin-2-amine has several scientific research applications, including:
Medicinal Chemistry: Used as a scaffold for the development of therapeutic agents with potential antiviral, anticancer, and neuroprotective properties.
Biological Studies: Employed in the study of enzyme inhibition and receptor binding due to its ability to interact with specific molecular targets.
Chemical Biology: Utilized in the design of chemical probes for investigating biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of 4-Chloro-6-[4-(4-fluorophenyl)piperazin-1-yl]pyrimidin-2-amine involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with receptors to either activate or inhibit signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-((4-(2-Fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine
- 6-Acetyl-3-(4-(4-(4-fluorophenyl)piperazin-1-yl)butyl)benzo[d]oxazol-2(3H)-one
Uniqueness
4-Chloro-6-[4-(4-fluorophenyl)piperazin-1-yl]pyrimidin-2-amine is unique due to its specific substitution pattern on the pyrimidine and piperazine rings, which imparts distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for drug discovery and development.
Properties
IUPAC Name |
4-chloro-6-[4-(4-fluorophenyl)piperazin-1-yl]pyrimidin-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClFN5/c15-12-9-13(19-14(17)18-12)21-7-5-20(6-8-21)11-3-1-10(16)2-4-11/h1-4,9H,5-8H2,(H2,17,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVVDDVNBLGXCQU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C3=CC(=NC(=N3)N)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClFN5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.75 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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